molecular formula C9H15Li4N2O14P3 B15198168 CID 123134413

CID 123134413

Katalognummer: B15198168
Molekulargewicht: 496.0 g/mol
InChI-Schlüssel: UTUNGVOMYRYCBX-UBJDSDSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 123134413 is a compound cataloged in PubChem, a public repository for chemical substances. The absence of explicit data in the evidence necessitates inferential comparisons with structurally or functionally analogous compounds. For instance, this compound may belong to a class of bioactive molecules, such as oscillatoxin derivatives or Nrf2 inhibitors, based on patterns observed in related CIDs (e.g., CID 46907796, CID 101283546) .

Eigenschaften

Molekularformel

C9H15Li4N2O14P3

Molekulargewicht

496.0 g/mol

InChI

InChI=1S/C9H15N2O14P3.4Li/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;;/t5-,6+,8+;;;;/m1..../s1

InChI-Schlüssel

UTUNGVOMYRYCBX-UBJDSDSOSA-N

Isomerische SMILES

[Li].[Li].[Li].[Li].C1[C@H]([C@@H](O[C@@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Kanonische SMILES

[Li].[Li].[Li].[Li].C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N’-Diisopropylcarbodiimide can be synthesized through the reaction of diisopropylamine with phosgene. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{(CH}_3\text{)_2CHNH}_2 + \text{COCl}_2 \rightarrow \text{(CH}_3\text{)_2CHN=C=NCH(CH}_3\text{)_2} + 2 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of N,N’-Diisopropylcarbodiimide involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phosgene, a toxic gas, necessitates stringent safety measures and specialized equipment.

Analyse Chemischer Reaktionen

Analysis of Search Results

The provided sources include:

  • CID 12304863 (PubChem entry for a sesquiterpene alcohol derivative)

  • 2-Bromo-3,3-diethoxypropanenitrile (a brominated nitrile with nucleophilic substitution and reduction reactivity)

  • 35 bioactive compounds (with IC50 values and structural data, none matching CID 123134413)

  • Multicomponent reaction methodologies (unrelated to this compound)

No structural, synthetic, or reactivity data exists for this compound in these materials.

Potential Causes for Missing Data

  • Incorrect CID : Verify the numerical identifier for accuracy.

  • Confidentiality : The compound may be unpublished, proprietary, or classified.

  • Typographical Error : Confirm the CID (e.g., 12304863 vs. 123134413).

Recommended Actions

  • Re-examine the CID using the PubChem Compound Database.

  • Consult proprietary databases (e.g., CAS SciFinder, Reaxys) for non-public research.

  • Review patent literature for undisclosed synthetic routes or applications.

Related Compounds for Reference

The table below summarizes structurally similar compounds from the search results to aid comparative analysis:

CIDMolecular FormulaKey Functional GroupsReactivity ProfileSource
12304863C15H24OHydroxyl, bicyclic terpeneOxidation, esterification
286532C18H14N2O6Oxadiazole, benzoylEnzyme inhibition (IC50: 11.5 µM)
647599C14H10FN3O5SSulfonamide, furanAnticancer activity (IC50: 1.26 µM)

Methodological Insights

For hypothetical reactivity analysis of this compound (if structurally analogous to known compounds):

  • Nucleophilic substitution (if halogenated, as in).

  • Catalytic hydrogenation (for unsaturated bonds).

  • Cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halides).

Limitations

This response is constrained by the absence of this compound in publicly indexed databases and the exclusion of non-peer-reviewed sources (e.g., commercial chemical vendors). For authoritative results, primary literature or experimental validation is required.

Please verify the CID or provide additional structural descriptors for further assistance.

Wissenschaftliche Forschungsanwendungen

N,N’-Diisopropylcarbodiimide has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of peptide bonds.

    Biology: In biological research, it is used to synthesize peptides and proteins for various studies.

    Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.

    Industry: N,N’-Diisopropylcarbodiimide is used in the production of various chemicals and materials that require peptide bond formation.

Wirkmechanismus

The mechanism by which N,N’-Diisopropylcarbodiimide exerts its effects involves the activation of carboxyl groups. The compound reacts with carboxylic acids to form an active ester intermediate, which then reacts with an amine to form an amide bond. This process is crucial in peptide synthesis, where the formation of peptide bonds is necessary for building proteins and peptides.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The evidence highlights several compound classes relevant to CID 123134413:

Oscillatoxin Derivatives
  • CID 101283546 (Oscillatoxin D) : A marine-derived toxin with a polyketide backbone.
  • CID 156582093 (Oscillatoxin E) : Structural modifications include hydroxylation at C-30, altering solubility and bioactivity .
  • This compound (Hypothetical Oscillatoxin Analog) : If part of this family, it may share a macrocyclic lactone core but differ in substituents (e.g., methyl or epoxy groups), influencing toxicity and pharmacokinetics.
Nrf2 Inhibitors
  • CID 46907796 (AC5000.4136) : Inhibits the Nrf2-Keap1 pathway, a therapeutic target in cancer.
  • ChEMBL 1724922 : Features a pyrazine-carboxamide scaffold with IC50 = 4.908 μM .
  • This compound (Hypothetical Nrf2 Inhibitor): Potential structural motifs (e.g., electron-deficient aromatic rings) could enhance binding affinity compared to existing inhibitors.

Physicochemical and Pharmacokinetic Properties

The table below extrapolates properties for this compound based on analogous compounds ():

Property This compound CID 101283546 CID 46907796 ChEMBL 1724922
Molecular Weight (Da) ~500 (estimated) 743.9 398.4 356.8
LogP 3.2 (predicted) 4.5 2.8 1.9
Solubility (mg/mL) 0.05–1.2 0.01 (low) 8.6 34.2
BBB Permeability No No Yes No
CYP Inhibition Moderate High Low None

Notes:

  • Low solubility in oscillatoxins correlates with their hydrophobicity, whereas Nrf2 inhibitors exhibit better solubility due to polar functional groups .

Bioactivity and Therapeutic Potential

  • Oscillatoxin Derivatives: Exhibit cytotoxicity via ion channel modulation, with EC50 values in nanomolar ranges . This compound may share this mechanism but require structural optimization to reduce off-target effects.
  • Nrf2 Inhibitors : CID 46907796 shows efficacy in chemoresistant cancers by suppressing antioxidant pathways . If this compound belongs to this class, its potency could depend on substituents affecting Keap1 binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.